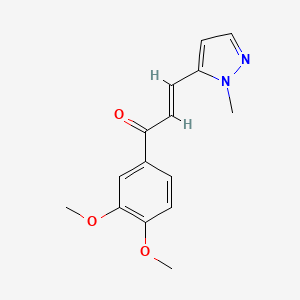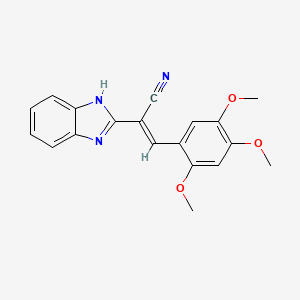
2-(1H-benzimidazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile
Overview
Description
2-(1H-benzimidazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. This compound is a member of the benzimidazole family and possesses unique structural and chemical properties that make it an attractive target for researchers.
Scientific Research Applications
Anticorrosion Properties
2-(1H-benzimidazol-2-yl) derivatives have shown effectiveness in inhibiting copper corrosion, particularly in acidic environments. A study by Tigori et al. (2022) utilized mass loss techniques and density functional theory (DFT) to understand the molecule-metal interactions in corrosion inhibition. They found that these compounds inhibit corrosion by adsorption behavior, donating and accepting electrons, and establishing a correlation between quantum chemical parameters and experimental data for designing organic corrosion inhibitors (Tigori et al., 2022).
Cytotoxic and Antibacterial Agents
Benzimidazole-acrylonitriles, including derivatives of 2-(1H-benzimidazol-2-yl), demonstrate significant cytotoxic and antibacterial properties. Sa̧czewski et al. (2008) synthesized and screened various derivatives for antibacterial and cytotoxic activities, finding that certain structural modifications, such as methyl groups on the benzimidazole ring, significantly increase cytotoxic activity. These compounds showed varying degrees of activity against human cancer cell lines and exhibited structural-activity relationships in their antibacterial and cytotoxic effects (Sa̧czewski et al., 2008).
Crystal Structure and Synthesis
The crystal structures and synthesis of benzimidazole-substituted acrylonitriles, including benzimidazo[1,2-a]quinolines, are part of broader research on biologically active compounds, potentially for antitumor drugs. Hranjec et al. (2009) presented the synthesis and crystal structure of such compounds, revealing insights into their molecular and crystal structures which could be relevant for their biological activities (Hranjec, Pavlović, & Karminski-Zamola, 2009).
Detection of CN- Ions
Kumar et al. (2018) developed a novel acrylonitrile embedded benzimidazole-based probe for the ratiometric detection of CN− ions in complex environments. The probe exhibited a color change and fluorescence shift in the presence of CN− ions, highlighting its potential as a sensitive and selective sensor for cyanide ions in various applications (Kumar, Gupta, Paul, & Luxami, 2018).
Anticancer Activity
Trimethoxyphenyl-derived chalcone-benzimidazolium salts, structurally related to 2-(1H-benzimidazol-2-yl), have been synthesized and tested for anticancer activity. Yang et al. (2019) found that certain structural elements, like the dimethyl-benzimidazole ring, significantly contributed to cytotoxic activity against various human tumor cell lines, suggesting these compounds as potential anticancer agents (Yang et al., 2019).
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-23-16-10-18(25-3)17(24-2)9-12(16)8-13(11-20)19-21-14-6-4-5-7-15(14)22-19/h4-10H,1-3H3,(H,21,22)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTCUBNYTKYYBF-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=NC3=CC=CC=C3N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




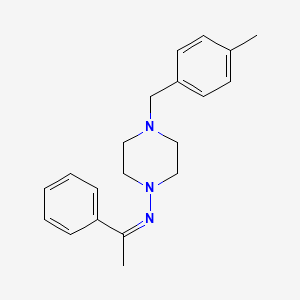
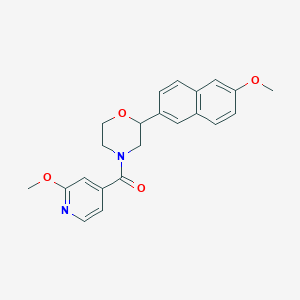
![7-(3-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5436879.png)
![4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B5436884.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-1-benzofuran-7-carboxamide](/img/structure/B5436892.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B5436904.png)
![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5436911.png)
![2-hydroxy-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}propanamide](/img/structure/B5436922.png)
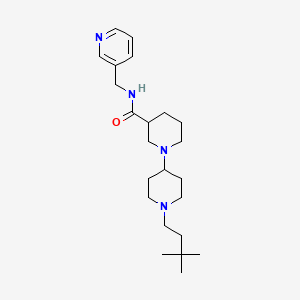
![4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B5436941.png)
![5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5436959.png)
